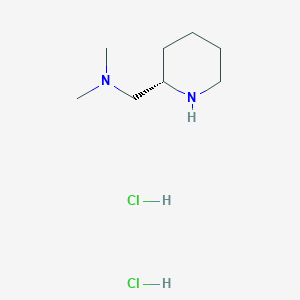

(2S)-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride

Description

Properties

IUPAC Name |

N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-5-3-4-6-9-8;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJNIXIPXVOURU-JZGIKJSDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCN1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCCN1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S)-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride, commonly known as DM-Piperidine, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHClN

- Molecular Weight : 209.15 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring substituted with dimethylamine groups, which are crucial for its biological interactions.

5-HT Receptors

DM-Piperidine exhibits significant affinity for serotonin receptors, particularly the 5-HT receptor. Activation of this receptor is associated with various central nervous system (CNS) functions, including mood regulation and perception.

- Affinity Studies : Research indicates that DM-Piperidine has a preferential affinity for the 5-HT receptor compared to the 5-HT receptor. This was determined through competitive binding assays that measured the percentage inhibition at various concentrations, leading to calculated pKi values that reflect its potency at these sites .

Central Nervous System Activity

DM-Piperidine has been investigated for its potential effects in treating CNS disorders such as anxiety and depression. Its action mechanism involves modulation of serotonergic pathways, which are critical in mood disorders.

- Case Study : In a study involving animal models of anxiety, DM-Piperidine demonstrated anxiolytic effects comparable to established anxiolytics. The compound was administered at varying doses, and behavioral assessments indicated a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test .

Antimycobacterial Activity

Recent studies have also explored the compound's potential antimycobacterial properties. While primarily focused on piperidine derivatives, findings suggest that modifications similar to those in DM-Piperidine can enhance activity against Mycobacterium tuberculosis.

- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to DM-Piperidine exhibited MIC values ranging from 0.5 to 4 µg/mL against resistant strains of M. tuberculosis, indicating promising therapeutic potential .

Toxicity and Safety Profile

The safety profile of DM-Piperidine is critical for its therapeutic applications. Toxicological assessments have indicated that while the compound exhibits biological activity, it also poses risks at higher concentrations.

- Cytotoxicity Assays : Evaluations using HaCaT cells (a human keratinocyte cell line) revealed IC50 values indicating cytotoxic effects at concentrations exceeding therapeutic doses. The selectivity index (SI), which compares cytotoxicity to antimicrobial efficacy, was calculated to ensure safety margins for potential clinical use .

Summary of Research Findings

Scientific Research Applications

Medicinal Chemistry

DM-Piperidine is extensively used in medicinal chemistry for developing new therapeutic agents. Its structural properties allow it to act as a building block in synthesizing various pharmacologically active compounds.

- Case Study : Research has explored DM-Piperidine derivatives as potential treatments for neurological disorders due to their ability to interact with neurotransmitter receptors .

Pharmacology

The compound is investigated for its role in modulating receptor activity. Its ability to bind selectively to certain receptors makes it valuable in studying drug-receptor interactions.

- Mechanism of Action : DM-Piperidine acts on specific neurotransmitter systems, influencing pathways related to mood regulation and cognitive function. This has implications for developing antidepressants and anxiolytics .

Chemical Synthesis

In organic chemistry, DM-Piperidine serves as an essential intermediate in synthesizing complex organic molecules. Its unique chemical properties facilitate various reactions, including nucleophilic substitutions and reductions.

- Applications :

Future Directions and Research Potential

The ongoing research into DM-Piperidine derivatives suggests a promising future in drug development. Studies are focusing on enhancing the selectivity and efficacy of these compounds against specific biological targets. Additionally, the exploration of its role as an efflux-pump inhibitor presents new avenues for overcoming drug resistance in cancer therapies .

Comparison with Similar Compounds

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine Dihydrochloride

- Molecular Formula : C₁₅H₂₆Cl₂N₂ .

- Molecular Weight : 305.29 g/mol.

- Structural Differences : Incorporates a benzyl group and an extended ethyl linker between the piperidine and dimethylamine moieties.

- This modification may improve binding to hydrophobic receptor pockets but could reduce aqueous solubility .

(2S)-2-Methylpiperazine Dihydrochloride

- Molecular Formula : C₅H₁₄Cl₂N₂ .

- Molecular Weight : 173.08 g/mol.

- Structural Differences : Replaces the piperidine ring with a piperazine scaffold (two nitrogen atoms).

- Impact : Piperazine derivatives often exhibit distinct pharmacological roles, such as histamine receptor modulation or antifungal activity. The additional nitrogen atom allows for stronger hydrogen bonding, altering target selectivity .

Piperazine Dihydrochloride

- Molecular Formula : C₄H₁₂Cl₂N₂ .

- Molecular Weight : 167.06 g/mol.

- Applications : Widely used as an anthelmintic agent.

- Key Difference : Lack of methyl and piperidine substituents reduces steric bulk, increasing metabolic susceptibility. The target compound’s dimethyl groups may confer resistance to enzymatic degradation .

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Molecular Formula : C₅H₁₃N₃O·2HCl .

- Molecular Weight : 204.1 g/mol.

- Structural Differences : Contains an amide group and a linear pentanamide chain instead of a piperidine ring.

- Impact : The amide group enhances metabolic stability but reduces membrane permeability compared to the tertiary amine in the target compound .

Ethambutol Dihydrochloride

- Molecular Formula : C₁₀H₂₄N₂O₂·2HCl .

- Molecular Weight : 277.23 g/mol.

- Applications : Antitubercular agent targeting mycobacterial cell wall synthesis.

- Key Difference: Ethambutol’s hydroxyl and butanol groups enable specific interactions with bacterial enzymes, while the target compound’s piperidine scaffold is more suited for neurological targets .

Comparative Data Table

Key Research Findings

- Stereochemical Influence : The S-configuration in the target compound is crucial for activity; enantiomeric forms of similar piperidine derivatives show reduced binding affinity to dopamine receptors .

- Safety Profiles : Unlike 2-chloro-N,N-dimethylethylamine hydrochloride (a reactive alkylating agent), the target compound lacks halogen substituents, suggesting lower acute toxicity .

- Metabolic Stability : Piperidine-based amines generally exhibit longer half-lives than piperazine derivatives due to reduced susceptibility to oxidative metabolism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-N,N-Dimethyl-2-piperidinemethanamine dihydrochloride?

- Methodology : Synthesis typically involves multi-step processes, including nucleophilic substitution and salt formation. For example:

Piperidine backbone preparation : Start with (2S)-2-piperidinemethanol. React with methylating agents (e.g., methyl iodide) under basic conditions to introduce dimethylamine groups.

Salt formation : Treat the free base with hydrochloric acid in a controlled solvent system (e.g., ethanol/water) to yield the dihydrochloride salt.

Purification via recrystallization or column chromatography ensures high enantiomeric purity. Reference analogous syntheses for piperidine derivatives .

Q. How should this compound be stored to maintain stability?

- Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid exposure to moisture, strong oxidizers (e.g., peroxides), and extreme pH. Stability studies on related dihydrochloride salts suggest decomposition above 40°C or in polar aprotic solvents .

Q. Which analytical techniques confirm structural integrity and purity?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR to verify chiral centers and functional groups.

- HPLC-UV/HRMS : Reverse-phase HPLC with UV detection (λ = 210–260 nm) and high-resolution mass spectrometry for purity (>98%) and molecular weight confirmation.

- X-ray crystallography : For absolute stereochemical assignment if single crystals are obtainable .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated for this chiral compound?

- Methodology :

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and mobile phases optimized for polar interactions.

- Circular dichroism (CD) : Compare optical rotation data with literature values for (2S)-configured analogs.

- Enantioselective synthesis : Employ asymmetric catalysis (e.g., chiral auxiliaries) to minimize racemization during synthesis .

Q. What experimental strategies address contradictions in reported biological activity data?

- Methodology :

- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 for neuronal assays) and buffer conditions (pH, ion concentration).

- Orthogonal assays : Combine radioligand binding (e.g., ³H-labeled antagonists) with functional assays (e.g., calcium flux in GPCR studies) to cross-validate results.

- Meta-analysis : Statistically evaluate variables like batch-to-batch compound variability or solvent effects (e.g., DMSO concentration) .

Q. How to design in vitro assays for studying interactions with T-type calcium channels?

- Methodology :

- Cell line selection : Use transfected HEK293 cells stably expressing Cav3.2 channels.

- Electrophysiology : Perform whole-cell patch-clamp recordings with voltage protocols isolating T-type currents.

- Pharmacological controls : Compare inhibition potency with known blockers (e.g., NNC 55-0396) and validate via dose-response curves (IC₅₀ calculations) .

Q. What pharmacokinetic considerations arise from the dihydrochloride salt form?

- Methodology :

- Solubility studies : Measure solubility in biorelevant media (e.g., FaSSIF/FeSSIF) to predict oral bioavailability.

- Salt dissociation kinetics : Use pH-stat titration to assess HCl release rates in physiological buffers.

- Comparative studies : Evaluate free base vs. dihydrochloride forms in rodent models for differences in Cₘₐₓ and Tₘₐₓ .

Notes on Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.